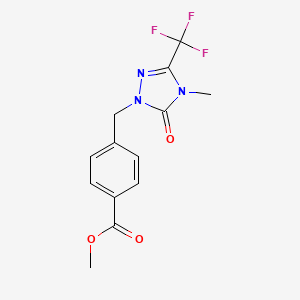
methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: : Trifluoroacetic anhydride, dichloromethane (DCM)
Conditions: : Room temperature
Reaction: : \[ \text{C}_14\text{H}_17\text{N}_3\text{O}_2 + \text{(CF}_3\text{CO)}_2\text{O} \rightarrow \text{C}_15\text{H}_18\text{F}_3\text{N}_3\text{O}_2 + \text{CO}_2 \]
Step 4: Esterification
Reagents: : Methanol, sulfuric acid
Reaction: : \[ \text{C}_15\text{H}_18\text{F}_3\text{N}_3\text{O}_2 + \text{CH}_3\text{OH} \rightarrow \text{C}_16\text{H}_20\text{F}_3\text{N}_3\text{O}_3 + \text{H}_2\text{O} \]
Industrial Production Methods
Industrial production often scales up these synthetic steps with optimizations in yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and distillation ensure the final product's quality. Continuous flow chemistry could be applied to enhance production efficiency and safety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Formation of Intermediate Benzyl Derivative
Reagents: : 4-methylbenzyl chloride, sodium azide, dimethylformamide (DMF)
Conditions: : Heating under reflux
Reaction: : \[ \text{C}_8\text{H}_9\text{Cl} + \text{NaN}_3 \rightarrow \text{C}_8\text{H}_9\text{N}_3 + \text{NaCl} \]
Step 2: Cyclization
Reagents: : Intermediate benzyl azide, ethyl acetoacetate, acetic acid
Reaction: : \[ \text{C}_8\text{H}_9\text{N}_3 + \text{C}_6\text{H}_10\text{O}_3 \rightarrow \text{C}_14\text{H}_17\text{N}_3\text{O}_2 + \text{H}_2\text{O} \]
Analyse Chemischer Reaktionen
Methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate undergoes several types of chemical reactions:
Oxidation
Reagents: : Potassium permanganate, sodium dichromate
Conditions: : Acidic or basic conditions
Products: : Carboxylic acids, ketones
Reduction
Reagents: : Lithium aluminum hydride (LiAlH_4), hydrogen gas with palladium/carbon (Pd/C)
Conditions: : Anhydrous conditions
Products: : Alcohols, hydrocarbons
Substitution
Reagents: : Halogenating agents, nucleophiles
Conditions: : Varied (based on nucleophile/electrophile)
Products: : Halogenated derivatives, substituted triazoles
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as an intermediate in organic synthesis, particularly in constructing complex heterocyclic structures. Acts as a ligand in coordination chemistry due to its triazole ring.
Biology
Studied for its potential bioactivity, including antimicrobial, antifungal, and antiparasitic properties. Derivatives are researched for enzyme inhibition.
Medicine
Examined for its pharmacological potential in treating diseases. Triazole-based compounds have been explored for anticancer, antiviral, and anti-inflammatory activities.
Industry
Incorporated in materials science for developing novel polymers and coatings
Wirkmechanismus
The compound's biological activity is primarily through its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. The triazole ring binds to active sites of enzymes, inhibiting their function and disrupting biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-3-oxo-1,2,4-triazol-5-ylmethyl benzoate: : Lacks trifluoromethyl group, lower lipophilicity.
3-oxo-1,2,4-triazol-5-ylmethyl benzoate: : Smaller molecular size, different bioactivity profile.
Trifluoromethyl-1,2,4-triazole derivatives: : Varied functional groups altering bioactivity and chemical properties.
Uniqueness
Methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate stands out due to its combined functional groups enhancing both chemical reactivity and biological activity. Its unique molecular structure allows for diverse applications across multiple scientific domains.
Eigenschaften
IUPAC Name |
methyl 4-[[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-18-11(13(14,15)16)17-19(12(18)21)7-8-3-5-9(6-4-8)10(20)22-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDOPRDZBXGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=C(C=C2)C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














